molecular formula C21H17FN2O6S B12209582 N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12209582
M. Wt: 444.4 g/mol
InChI Key: FIWYXFINISSTQJ-LSCVHKIXSA-N
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Description

This compound features a 1,3-thiazolidin-2,4-dione core substituted with a (5Z)-3-fluorobenzylidene group at position 5 and an N-methylacetamide side chain linked to a 3,4-dihydroxyphenyl ketone moiety. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which is often associated with biological activity in thiazolidinone derivatives .

Properties

Molecular Formula

C21H17FN2O6S

Molecular Weight

444.4 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C21H17FN2O6S/c1-23(10-17(27)13-5-6-15(25)16(26)9-13)19(28)11-24-20(29)18(31-21(24)30)8-12-3-2-4-14(22)7-12/h2-9,25-26H,10-11H2,1H3/b18-8-

InChI Key

FIWYXFINISSTQJ-LSCVHKIXSA-N

Isomeric SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

Biological Activity

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide, with CAS number 902046-96-2, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

The molecular formula of the compound is C21H17FN2O6SC_{21}H_{17}FN_{2}O_{6}S with a molecular weight of 444.4 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities including anti-inflammatory and anticancer properties.

Antioxidant Activity

The compound's structure incorporates hydroxyl groups which are known to enhance antioxidant activity. Research indicates that compounds with similar structural motifs exhibit significant radical scavenging capabilities. For instance, derivatives of 3,4-dihydroxyphenyl compounds have demonstrated improved antioxidant properties in various assays, suggesting that this compound may also possess similar activity .

Anticancer Potential

Studies on related thiazolidinone derivatives show promising anticancer effects. For example, compounds containing the thiazolidinone moiety have been reported to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific compound could potentially exhibit these properties due to its structural similarities to other active thiazolidinones .

Anti-inflammatory Properties

The presence of the 3,4-dihydroxyphenyl group in the compound suggests potential anti-inflammatory activity. Compounds with phenolic structures are often evaluated for their ability to modulate inflammatory pathways. Literature indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

Case Studies and Research Findings

StudyFindings
Villemagne et al. (2020)Investigated oxadiazole derivatives showing significant anti-tubercular activity; suggests structural modifications can enhance pharmacological efficacy .
Parikh et al. (2020)Developed substituted oxadiazoles with potent anti-TB activity; highlights the importance of structural diversity in enhancing biological activity .
Shruthi et al. (2019)Explored quinoline-thiazolidinone hybrids with promising anti-tubercular properties; indicates potential for similar derivatives to exhibit enhanced antimicrobial effects .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that have been explored in scientific studies:

  • Antioxidant Properties : The dihydroxyphenyl component suggests the ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antidiabetic Effects : Similar thiazolidin derivatives have been shown to modulate metabolic pathways related to glucose metabolism, making this compound a candidate for antidiabetic research.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from endoplasmic reticulum stress-induced cell death, suggesting potential applications in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide involves multi-step organic reactions that can yield various derivatives with modified biological properties. This versatility allows for the exploration of structure-activity relationships (SAR) that can optimize efficacy against specific targets.

Antioxidant Activity Assessment

A study assessed the antioxidant capacity of similar compounds using DPPH radical scavenging assays, demonstrating significant activity that correlates with the presence of hydroxyl groups in the structure.

Antidiabetic Mechanisms

In vitro studies have shown that thiazolidin derivatives can enhance insulin sensitivity in adipocytes. This suggests that this compound might exhibit similar effects, warranting further investigation into its pharmacodynamics in diabetic models.

Neuroprotective Studies

Research involving neuronal cell lines treated with compounds derived from thiazolidin has shown reduced apoptosis under stress conditions. This supports the hypothesis that this compound may have protective effects against neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Compound Name / Source Thiazolidinone Substituents Acetamide Substituents Functional Groups Notable Features
Target Compound 2,4-dioxo; 5Z-(3-fluorobenzylidene) N-methyl; linked to 3,4-dihydroxyphenyl ketone Catechol, fluorobenzylidene Antioxidant potential via dihydroxyphenyl; enhanced stability from fluorine
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 4-oxo-2-thioxo; 5Z-benzylidene N-(2-methylphenyl) Thioxo, unsubstituted benzylidene Thioxo group may increase reactivity but reduce metabolic stability
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}-N-(2-phenylethyl)acetamide 4-oxo-2-sulfanylidene; 3-(4-fluorobenzyl) N-(2-phenylethyl) Sulfanylidene, indole-fused Fluorine at para position; indole fusion may alter binding kinetics
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide 4-oxo; 3-(phenylsulfonyl); 2-phenylimino N-(2-methylphenyl) Sulfonyl, imino Sulfonyl group enhances electron-withdrawing effects
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide 2,4-dioxo; unsubstituted benzylidene N-phenyl benzamide Benzamide, dioxo Lacks fluorination and catechol; benzamide may limit solubility

Structural and Functional Insights:

Thiazolidinone Core Modifications: The target compound’s 2,4-dioxo configuration (vs. thioxo or sulfanylidene in analogs) reduces sulfur-related toxicity and improves hydrogen-bonding capacity . Fluorination at the benzylidene’s meta position (vs. para in ) may optimize steric interactions in target binding pockets.

Biological Implications: Fluorinated benzylidenes generally exhibit higher binding affinities to enzymes like tyrosine kinases compared to non-fluorinated analogs . The thioxo group in increases electrophilicity, which may improve covalent binding but also elevate toxicity risks.

Notes

  • Challenges : The catechol group may necessitate protective-group strategies during synthesis to prevent oxidation .
  • Unique Properties: The combination of fluorine, dioxo-thiazolidinone, and catechol groups distinguishes this compound as a multifunctional candidate for neurodegenerative or metabolic disease research.

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